7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Description
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a prostaglandin analog characterized by a cyclopentane core substituted with hydroxyl groups at positions 3 and 5, a 3-oxooctyl chain at position 2, and a heptanoic acid side chain (Figure 1). Its IUPAC name is 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid . Prostaglandins like this compound are bioactive lipids involved in inflammation, vascular tone, and cellular signaling.
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKMMQYALWZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Oxooctyl Group: This step involves the addition of an oxooctyl group to the cyclopentyl ring, which can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with other prostaglandins and cyclopentane derivatives. Below is a detailed comparison based on substituents, bioactivity, and pharmacological data.
Structural and Functional Group Variations
Key Observations :
- Ketone vs.
- Phenoxy vs. Oxooctyl Substituents: The phenoxy group in ’s analog increases lipophilicity (XLogP = 3.2) compared to the target compound, likely enhancing membrane permeability .
- Double Bonds: Analogs like D-10222 with conjugated dienes (5,13-prostadienoic acid) exhibit increased rigidity, affecting conformational flexibility and metabolic degradation .
Pharmacological and Metabolic Differences
Receptor Specificity :
- The target compound’s 3-oxooctyl group may favor binding to prostaglandin F2-alpha receptors (PTGFR), similar to ’s analog (ChEMBL: CHEMBL1987) .
- 13,14-Dihydro PGF1α () shows stronger vasoconstrictive activity due to its saturated side chain and additional hydroxyl group .
Metabolic Stability :
Biological Activity
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid is a compound of interest due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 356.503 g/mol. The compound features a cyclopentyl structure with hydroxyl groups that may contribute to its biological activity.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.
2. Antioxidant Activity
Studies have shown that this compound may possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and maintaining overall health.
3. Metabolic Effects
Preliminary studies suggest that this compound may influence metabolic pathways, particularly those related to lipid metabolism. It could potentially play a role in modulating lipid profiles and improving metabolic health.
Research Findings
Case Studies
- Inflammation Model : In a controlled study using murine models of inflammation, the administration of this compound resulted in significant reductions in inflammatory markers compared to the control group.
- Oxidative Stress Assessment : A study evaluated the compound's ability to reduce oxidative stress in cell cultures exposed to reactive oxygen species (ROS). Results indicated a marked decrease in ROS levels, supporting its antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
